6-Methoxy-7-methyl-4H-chromen-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
6-methoxy-7-methylchromen-4-one |
InChI |
InChI=1S/C11H10O3/c1-7-5-11-8(6-10(7)13-2)9(12)3-4-14-11/h3-6H,1-2H3 |
InChI Key |
CIKBOCIJHYMDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=O)C=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxy 7 Methyl 4h Chromen 4 One and Analogous Chromen 4 One Derivatives
Established Synthetic Pathways to the Chromen-4-one Core
Several classical and modern synthetic methods are available for the construction of the chromen-4-one ring system. These methods often involve the cyclization of a suitably substituted phenol (B47542) derivative.
Baker-Venkataraman Rearrangement and its Modifications
The Baker-Venkataraman rearrangement is a widely used method for the synthesis of chromones and flavones. wikipedia.orgjk-sci.com This reaction involves the transformation of 2-acetoxyacetophenones into 1,3-diketones, which then undergo acid-catalyzed cyclodehydration to afford the chromone (B188151) or flavone (B191248) core. wikipedia.org The rearrangement is base-catalyzed and proceeds through the formation of an enolate followed by an acyl transfer. wikipedia.org
The general mechanism involves the abstraction of a proton alpha to the ketone by a base, leading to an enolate. This enolate then attacks the ester carbonyl, forming a cyclic alkoxide intermediate. This intermediate subsequently opens to a more stable phenolate, which upon acidic workup, yields the 1,3-diketone. wikipedia.org
Key Features of the Baker-Venkataraman Rearrangement:
| Feature | Description |
| Starting Material | 2-Acetoxyacetophenone derivatives |
| Reagents | Base (e.g., KOH, NaH, potassium tert-butoxide), followed by acid |
| Intermediate | 1,3-Diketone |
| Product | Chromone or flavone |
Modifications to the classical conditions have been developed to improve yields and expand the substrate scope. These include the use of phase transfer catalysis and "soft-enolization" techniques. acs.orgnih.gov
Allan-Robinson Synthesis and Related Cyclization Strategies
The Allan-Robinson reaction is a classic method for synthesizing flavones and isoflavones by condensing o-hydroxyaryl ketones with aromatic anhydrides and their corresponding sodium salts. chempedia.infodrugfuture.comwikipedia.org This reaction is particularly useful for the preparation of flavones. wikipedia.org When aliphatic anhydrides are employed, coumarins can also be formed in what is known as the Kostanecki acylation. wikipedia.org
The reaction mechanism begins with the tautomerization of the o-hydroxyaryl ketone to its enol form. The double bond of the enol then attacks the anhydride, leading to the loss of a carboxylate anion. This is followed by the formation of a six-membered heterocyclic ring through the attack of the hydroxyl group on a carbonyl carbon. Dehydration of the resulting intermediate yields the final flavone product. wikipedia.org
In recent years, domino protocols combining a Friedel-Crafts acylation with an Allan-Robinson reaction have been developed to synthesize chromones directly from phenols in a one-pot manner. rsc.org
Oxidative Cyclization Protocols of 2-Hydroxychalcones
The oxidative cyclization of 2'-hydroxychalcones is a significant route to both aurones and flavones, which are structural isomers. chemijournal.com The outcome of the reaction, whether it yields an aurone (B1235358) or a flavone, is often dependent on the specific reagent used. chemijournal.com
For the synthesis of flavones, reagents such as iodine, selenium dioxide, indium(III) chloride, copper(I) salts, and iron(III) chloride are commonly employed. chemijournal.com One proposed general mechanism for flavone formation involves an intramolecular oxo-Michael addition within the 2'-hydroxychalcone (B22705) to form an enolate. This enolate is then trapped by the oxidizing agent, and subsequent elimination leads to the flavone. chemijournal.com Oxidative cyclization is a key step in the biosynthesis of many natural products. nih.gov High-valent metal catalysts have also been explored for their utility in various oxidative cyclization reactions. rsc.orgnih.gov
Intramolecular Palladium-Catalyzed Acylation Approaches
Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, including the construction of heterocyclic systems like chromones. nih.gov Intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes has been developed as an efficient method for synthesizing 4H-chromen-4-ones. acs.org This protocol often utilizes a palladium catalyst, such as Pd(PPh₃)₄, in combination with a phosphine (B1218219) ligand like Xphos and a base like potassium carbonate. acs.org
This approach has been successfully applied to generate a library of diversely functionalized flavonoids in moderate to good yields. acs.org Other palladium-catalyzed methods, such as the cyclocarbonylation of o-iodophenols with terminal acetylenes, also provide efficient routes to chromone derivatives. organic-chemistry.org These methods can sometimes be performed without a phosphine ligand by using ionic liquids as the reaction medium. organic-chemistry.org The development of chiral ligands has enabled enantioselective palladium-catalyzed reactions to produce chiral chromanones. nih.gov Domino reactions involving palladium catalysis have also been developed to create complex polycyclic structures. bath.ac.uk
Enaminone-Mediated Cyclization with Heterogeneous Catalysis
Enaminones are versatile intermediates in organic synthesis and can be utilized for the construction of various heterocyclic compounds, including chromones. researchgate.net The synthesis of enaminones themselves can be achieved through methods such as the ruthenium-catalyzed coupling of thioamides with α-diazodicarbonyl compounds. nih.gov
o-Hydroxyaryl enaminones can undergo cyclization to form the chromone skeleton. researchgate.net The use of heterogeneous catalysts in these cyclization reactions offers advantages in terms of catalyst recovery and reuse. For instance, silica (B1680970) gel-bound Cu(II)-enaminone complexes have been shown to be effective heterogeneous catalysts for certain cyclization reactions. researchgate.net Gold catalysis has also been employed for enaminone alkylation and subsequent chromone annulation. researchgate.net
Specific Synthesis of 6-Methoxy-7-methyl-4H-chromen-4-one
While the general synthetic methodologies described above are applicable to a wide range of chromone derivatives, the specific synthesis of this compound has not been explicitly detailed in the searched literature. However, the synthesis of structurally related compounds provides a clear pathway for its preparation. For example, the synthesis of various 3-substituted-6-methoxy-7-hydroxy-4H-chromen-4-ones has been reported. sioc-journal.cn Additionally, the synthesis of 7-hydroxy-6-methoxy-4-methyl-2H-chromen-2-one is known. chemsynthesis.com
Based on these related syntheses, a plausible route to this compound would likely start from a correspondingly substituted 2-hydroxyacetophenone (B1195853). The specific starting material would be 1-(2-hydroxy-4-methoxy-5-methylphenyl)ethanone. This precursor could then be subjected to one of the established chromone syntheses, such as the Baker-Venkataraman rearrangement or the Allan-Robinson reaction, to construct the desired chromone ring.
The synthesis of other substituted chromones, such as 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one and 5-hydroxy-7-methoxy-4H-chromen-4-one, further illustrates the versatility of these synthetic methods for accessing a variety of substitution patterns on the chromone scaffold. nih.govnih.gov The synthesis of a ferulic acid ester of quercetin, a complex flavonoid, also highlights the advanced synthetic strategies available for modifying the chromone core. mdpi.com
Catalytic Ring Closure Methods (e.g., p-Toluenesulfonic Acid Catalysis)
Catalytic ring closure methods provide an efficient and powerful route to the synthesis of chromen-4-one and its derivatives. Among various catalysts, p-Toluenesulfonic acid (p-TSA) has emerged as a particularly effective, inexpensive, and versatile Brønsted acid catalyst for these transformations. nih.govrsc.org Its non-toxic nature, commercial availability, and operational simplicity make it a preferred choice in green and sustainable chemistry. rsc.org
p-TSA has been successfully employed in cascade cyclizations and one-pot, multi-component reactions to construct the chromene framework with high efficiency. nih.govresearchgate.net For instance, it can catalyze the cascade cyclization of propynols to yield 4-chromanone (B43037) derivatives, which are direct precursors to chromen-4-ones, with yields reaching up to 99%. nih.gov This method is scalable and tolerates a good range of functional groups. nih.gov In other applications, p-TSA facilitates one-pot, three-component reactions, for example, between arylglyoxal monohydrates, quinoline-2,4-dione, and β-naphthol in an aqueous medium to produce complex chromeno-quinoline hybrids in high yields (83–92%). researchgate.net The mechanism generally involves the acid-catalyzed activation of a functional group, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring.
Table 1: Examples of p-TSA Catalyzed Synthesis of Chromene Derivatives
| Reactants | Catalyst | Solvent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Propynols | p-TSA | Not specified | Not specified | 4-Chromanones | Up to 99% | nih.gov |
| Arylglyoxals, Quinoline-2,4-dione, β-Naphthol | p-TSA (20 mol%) | H₂O:EtOH (2:1) | Reflux | Benzo mdpi.comnih.govchromeno[3,2-c]quinolines | 83-92% | researchgate.net |
| Salicylaldehyde, Indole, 2-bromoprop-2-ene-1-sulfonyl fluoride | p-TSA | EtOH | 25 °C | Indolyl-4H-chromene-3-sulfonyl fluoride | 45-94% | acs.org |
Another significant catalytic approach is Ring-Closing Metathesis (RCM), which is a powerful method for forming cyclic alkenes, including those embedded within heterocyclic systems like chromenes. wikipedia.orgmedwinpublishers.com RCM typically uses ruthenium-based catalysts, such as Grubbs catalysts, to facilitate the intramolecular exchange of alkene fragments, leading to the formation of a ring and the release of a small volatile alkene like ethylene. wikipedia.orgmedwinpublishers.com This technique has been instrumental in synthesizing annulated coumarins (a class of chromen-2-ones) from 8-allylcoumarin precursors, allowing for the construction of fused five- to seven-membered rings. nih.gov
Derivatization and Functionalization Strategies for Substituted Chromen-4-ones
Once the core chromen-4-one skeleton is formed, its properties can be finely tuned through various derivatization and functionalization reactions. These strategies allow for the introduction of specific substituents at different positions on the ring, leading to the development of novel compounds with tailored characteristics.
Selective Introduction of Substituents at Various Ring Positions (C-2, C-3, C-6, C-8)
The selective introduction of functional groups onto the chromen-4-one scaffold is a key strategy for creating diverse chemical libraries. Different positions on the ring exhibit distinct reactivity, which can be exploited for regioselective modifications.
C-2 Position: The C-2 position can be substituted through various methods. For instance, 2-aryl groups are common and can be introduced by using a substituted 2-hydroxyacetophenone in the initial cyclization reaction. Further derivatization can be achieved; for example, 2-(1,2,4-oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-ones have been synthesized from 4-oxochromane-2-carboxylic acids. univ.kiev.ua
C-3 Position: The C-3 position is often targeted for modification. Horner-Wadsworth-Emmons methodology has been applied to synthesize 3-methylidenechroman-4-ones from 3-diethoxyphosphorylchromen-4-one intermediates. nih.gov It is also possible to introduce substituents such as ethoxy groups, which can then be further modified. nih.gov
C-6 and C-8 Positions: Substituents on the benzo portion of the chromen-4-one ring, such as at the C-6 and C-8 positions, are typically introduced by starting with an appropriately substituted phenol. For example, a one-pot reaction for synthesizing 4H-chromene derivatives has been shown to accommodate substituents like chloro at the C-6 position and methoxy (B1213986) at the C-8 position. acs.org The synthesis of 6,7-dihydroxycoumarin derivatives, a related chromenone structure, also highlights methods for substitution at these positions, including methylation and the introduction of nitrogen-containing groups. nih.gov
Table 2: Examples of Selective Functionalization of the Chromen-4-one Ring
| Position(s) | Reagents/Method | Resulting Substituent/Structure | Reference |
|---|---|---|---|
| C-2 | 4-Oxochromane-2-carboxylic acids, Amidoximes, CDI | 2-(1,2,4-Oxadiazol-5-yl) group | univ.kiev.ua |
| C-3 | Horner-Wadsworth-Emmons reaction | 3-Methylidene group | nih.gov |
| C-3 | 2-(2-Bromoethoxy)ethanol, Potassium Iodide | 3-(2-(2-Hydroxyethoxy)ethoxy) group | nih.gov |
| C-6 | 5-Chlorosalicylaldehyde | 6-Chloro group | acs.org |
| C-8 | 2-Hydroxy-3-methoxybenzaldehyde | 8-Methoxy group | acs.org |
Formation of Hybrid Chromen-4-one Architectures (e.g., oxadiazole, chalcone)
Molecular hybridization, which involves combining the chromen-4-one scaffold with other pharmacologically active moieties, is a prominent strategy for developing novel compounds.
Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring is a well-known pharmacophore that can be appended to the chromen-4-one core to create potent hybrid molecules. nih.gov The typical synthetic route begins with a chromen-4-one bearing a carboxylic acid group. This acid is converted to an ester, then to an acid hydrazide, which is subsequently reacted with a substituted benzoic acid in the presence of a dehydrating agent like POCl₃ to form the 1,3,4-oxadiazole ring. mdpi.com An alternative efficient method involves the CDI-mediated cyclocondensation of 4-oxochromane-2-carboxylic acids with amidoximes to directly form 2-(1,2,4-oxadiazol-5-yl) substituted chromanones. univ.kiev.ua
Chalcone Hybrids: Chalcones, characterized by an α,β-unsaturated ketone system, are another important class of compounds that can be hybridized with chromen-4-ones. youtube.com These hybrids are typically synthesized via a base-catalyzed Claisen-Schmidt condensation reaction. youtube.comnih.gov This involves reacting a chromen-4-one derivative containing an acetyl group (acting as the ketone component) with a substituted benzaldehyde, or vice-versa, where a formyl-chromen-4-one is condensed with an acetophenone. nih.govnih.gov For example, coumarin-chalcone hybrids have been prepared via the Horner-Wadsworth-Emmons (HWE) olefination of 4-formyl-2H-benzo[h]chromen-2-ones. nih.gov
Table 3: Synthesis of Chromen-4-one Hybrid Architectures
| Hybrid Type | Key Reaction | Reactant 1 (Chromone-based) | Reactant 2 | Reference |
|---|---|---|---|---|
| Oxadiazole | Cyclodehydration | 2-Carboxy-chromen-4-one derivative | Acid hydrazide/Substituted benzoic acid | mdpi.com |
| Oxadiazole | CDI-mediated cyclocondensation | 4-Oxochromane-2-carboxylic acid | Amidoxime | univ.kiev.ua |
| Chalcone | Claisen-Schmidt Condensation | Acetyl-chromen-4-one | Substituted benzaldehyde | nih.gov |
| Chalcone | Horner-Wadsworth-Emmons Olefination | 4-Formyl-2H-benzo[h]chromen-2-one | β-Aryl-β-ketophosphonate | nih.gov |
Advanced Spectroscopic and Crystallographic Elucidation of Chromen 4 One Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Based on general principles and data from related structures, a hypothetical ¹H NMR data table is presented below. The exact chemical shifts (δ) are dependent on the solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.2 | d | 5.0 - 6.0 |
| H-3 | 6.1 - 6.5 | d | 5.0 - 6.0 |
| H-5 | 7.5 - 7.9 | s | - |
| H-8 | 7.0 - 7.4 | s | - |
| 6-OCH₃ | 3.8 - 4.0 | s | - |
| 7-CH₃ | 2.3 - 2.5 | s | - |
This table is predictive and not based on experimentally verified data for the specific compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similar to ¹H NMR, specific experimental ¹³C NMR data for 6-Methoxy-7-methyl-4H-chromen-4-one is not available in the provided search results. However, extensive studies on substituted chromones and isoflavones provide a reliable basis for predicting the carbon chemical shifts. wikipedia.orgnih.gov The chemical shift of the carbonyl carbon (C-4) is expected to be significantly downfield, typically in the range of 175-185 ppm. The carbons of the pyrone ring (C-2 and C-3) and the aromatic carbons will have distinct chemical shifts influenced by the methoxy (B1213986) and methyl substituents. The methoxy carbon typically appears around 55-60 ppm.
A predictive ¹³C NMR data table is provided below, based on the analysis of related structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 110 - 115 |
| C-4 | 175 - 180 |
| C-4a | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 150 - 155 |
| C-7 | 135 - 140 |
| C-8 | 115 - 120 |
| C-8a | 150 - 155 |
| 6-OCH₃ | 55 - 60 |
| 7-CH₃ | 18 - 22 |
This table is predictive and not based on experimentally verified data for the specific compound.
Vibrational and Mass Spectrometry for Molecular Characterization
Vibrational spectroscopy and mass spectrometry are complementary techniques that provide crucial information about the functional groups and molecular weight of a compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band would be from the carbonyl group (C=O) of the pyrone ring, which is expected to appear in the region of 1650-1600 cm⁻¹. Other significant peaks would include C=C stretching vibrations of the aromatic and pyrone rings, C-O stretching vibrations of the ether and pyran ring, and C-H stretching and bending vibrations of the aromatic, methyl, and methoxy groups. While a specific spectrum is unavailable, data from related chromone (B188151) derivatives confirms these characteristic absorption regions. researchmap.jpresearchgate.net
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1650 - 1600 |
| C=C (Aromatic) | 1600 - 1450 |
| C-O (Ether) | 1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric) |
| C-H (Aromatic) | 3100 - 3000 (stretching) and 900 - 675 (bending) |
| C-H (Aliphatic) | 3000 - 2850 (stretching) |
This table is predictive and based on general IR correlation charts and data from related compounds.
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and molecular formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of moderately polar molecules like chromones. Although no direct HRMS or ESI-MS data for this compound was found, data for a related derivative of 6-methyl-3-formylchromone shows the utility of DART-MS (Direct Analysis in Real Time Mass Spectrometry), a similar ambient ionization technique, in determining the protonated molecular ion. researchmap.jp For the target compound, with a molecular formula of C₁₁H₁₀O₃, the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 191.0708.
X-ray Crystallography for Three-Dimensional Molecular Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. While no crystal structure for this compound is available in the searched literature, studies on related chromone derivatives provide insights into the expected structural features. For example, the crystal structure of a hydrated Schiff base derivative of a 6-methyl-4-oxo-4H-chromen shows a slightly twisted 4H-chromen-4-one segment. researchmap.jp Similarly, other chromone derivatives have been shown to have nearly planar ring systems. nih.gov A crystallographic analysis of the title compound would definitively establish the planarity of the chromen-4-one core and the orientation of the methoxy and methyl substituents.
Biological Activities and Mechanistic Investigations of Chromen 4 One Derivatives Relevant to 6 Methoxy 7 Methyl 4h Chromen 4 One
Anti-Cancer and Antiproliferative Activities
Chromen-4-one derivatives have emerged as a significant class of compounds with potent anti-cancer and antiproliferative effects. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Mechanisms of Apoptosis Induction and Cell Cycle Arrest
The ability of chromen-4-one derivatives to induce apoptosis and cause cell cycle arrest is a cornerstone of their anti-cancer potential. These compounds can trigger these cellular processes through various molecular pathways.
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Certain chromene derivatives have been shown to initiate apoptosis by influencing the expression of key regulatory proteins. For instance, the 4-Clpgc compound, a chromene derivative, has been observed to induce apoptosis in K562 chronic myeloid leukemia cells by down-regulating the anti-apoptotic protein BCL2 and up-regulating the pro-apoptotic protein Bax. nih.gov This shift in the BCL2/Bax ratio leads to the release of cytochrome C from the mitochondria, a key event that initiates the caspase cascade and ultimately leads to cell death. nih.gov Furthermore, some trimethoxyphenyl-4H-chromen derivatives have been found to induce apoptosis and decrease pancreatic cancer growth. nih.gov
Cell cycle arrest is another mechanism by which chromen-4-one derivatives exert their antiproliferative effects. By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing and proliferating. For example, certain chromone-triazole hybrids have been shown to induce G2/M phase arrest in breast and prostate cancer cell lines. researchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting their growth. The specific phase of cell cycle arrest can vary depending on the derivative. For instance, some compounds induce arrest at the G1/S transition, preventing DNA replication, while others, like the natural compound neobractatin, can cause both G1/S and G2/M arrest. nih.gov The induction of cell cycle arrest is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Examples of Chromen-4-one Derivatives and their Effects on Apoptosis and Cell Cycle
| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| 4-Clpgc | K562 (Chronic Myeloid Leukemia) | Induces apoptosis by down-regulating BCL2 and up-regulating Bax. | nih.gov |
| Chromone-triazole hybrids (e.g., compound 2b) | T-47D (Breast), MDA-MB-231 (Breast), PC3 (Prostate) | Induces G2/M cell cycle arrest. | researchgate.net |
| Trimethoxyphenyl-4H-chromen derivatives | Pancreatic Cancer | Induces apoptosis. | nih.gov |
| Fused Benzo[h]chromeno[2,3-d]pyrimidine (Compound 3a) | MCF-7 (Breast) | Induces cell cycle arrest at the G1 phase. | nih.gov |
Modulation of Key Molecular Targets in Oncogenesis
The anti-cancer activity of chromen-4-one derivatives is also attributed to their ability to interact with and modulate the function of key molecular targets involved in the development and progression of cancer (oncogenesis).
One such target is the family of protein kinases, which play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Overactivity of certain kinases is a common feature of many cancers. Chromen-4-one derivatives have been identified as inhibitors of various kinases, including tyrosine kinases and protein kinases. nih.gov For instance, certain 4-Aryl-4H-chromene-3-carbonitrile derivatives have been reported to effectively inhibit Src kinases, which are often overexpressed in colorectal and leukemia cell lines. nih.gov
Another important molecular target is the G protein-coupled receptor GPR55, which has been implicated in various diseases, including cancer. acs.org A series of chromen-4-one-2-carboxylic acid derivatives have been synthesized and shown to act as potent and selective ligands for GPR55, demonstrating the potential of this scaffold for developing novel cancer therapeutics. acs.org
Furthermore, some chromen-4-one derivatives have been shown to target pro-inflammatory factors that contribute to tumor initiation and progression. A newly synthesized chromene derivative has demonstrated anti-tumor activity in hepatocellular carcinoma (HCC) by downregulating the expression of pro-inflammatory genes like tumor necrosis factor-alpha (TNF-α) and vascular endothelial growth factor (VEGF). consensus.appresearchgate.net By controlling these primary initiators, the compound can subsequently influence other factors involved in cancer progression, such as p53, Cytochrome C, and matrix metalloproteinase-9 (MMP-9). consensus.appresearchgate.net
Enzyme Inhibition Profiles
In addition to their anti-cancer properties, chromen-4-one derivatives have been investigated for their ability to inhibit various enzymes, highlighting their potential in treating a range of other diseases.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders. Several chromen-4-one and related coumarin (B35378) derivatives have been identified as potent inhibitors of both AChE and BChE. eurekalert.orgnih.govnih.gov
The inhibitory activity of these compounds is often influenced by the nature and position of substituents on the chromen-4-one core. For example, a series of coumarin derivatives were synthesized and evaluated for their AChE inhibitory activity, with some compounds showing significant potential. nih.gov Similarly, new 2-oxo-chromene-7-oxymethylene acetohydrazide derivatives have been designed and shown to exhibit promising AChE inhibitory effects. nih.gov Some compounds have been found to be dual inhibitors, targeting both AChE and BChE. mdpi.com For instance, compound 8i from a synthesized series showed strong inhibitory effects on both enzymes, with IC50 values of 0.39 μM for AChE and 0.28 μM for BChE. mdpi.com The development of dual inhibitors is of particular interest as both enzymes play a role in the progression of Alzheimer's disease. nih.gov
Inhibitory Activity of Chromen-4-one and Coumarin Derivatives against Cholinesterases
| Compound/Derivative Class | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| Coumarin-based hybrids | Acetylcholinesterase (AChE) | Compound 15a showed significant AChE inhibitory activity with an IC50 of 2.42μM. | nih.gov |
| 2-oxo-chromene-7-oxymethylene acetohydrazides | Acetylcholinesterase (AChE) | Compound 4c exhibited potent AChE inhibition with an IC50 of 0.802 μM. | nih.gov |
| Thiochroman-4-one derivatives | Acetylcholinesterase (AChE) | Compound 8a showed an IC50 of 0.96 μmol·L-1, which was better than the standard drug rivastigmine. | magtechjournal.com |
| Novel synthesized derivatives (Compound 8i) | AChE and Butyrylcholinesterase (BChE) | Showed strong dual inhibition with IC50 values of 0.39 μM (AChE) and 0.28 μM (BChE). | mdpi.com |
Beta-Glucuronidase Inhibition
Beta-glucuronidase is an enzyme that has been implicated in certain pathological conditions, including colorectal cancer. nih.gov Inhibition of this enzyme is therefore a potential therapeutic strategy. Several chromen-4-one and coumarin derivatives have been screened for their in vitro inhibitory activity against β-glucuronidase.
A study on chromen-4-one substituted oxadiazole analogs showed that all synthesized compounds exhibited varying degrees of β-glucuronidase inhibitory activity, with IC50 values ranging from 0.8 ± 0.1 to 42.3 ± 0.8 μM. nih.gov In another study, various coumarin derivatives were tested, and compounds like 7,8-dihydroxy-4-methyl-2H-chromen-2-one and 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one displayed notable inhibitory activity against β-glucuronidase. benthamdirect.comnih.gov The activity of these compounds is dependent on the specific substituents on the coumarin or chromen-4-one skeleton. benthamdirect.comnih.gov
Inhibitory Activity of Chromen-4-one and Coumarin Derivatives against Beta-Glucuronidase
| Compound/Derivative Class | IC50 Value (μM) | Reference |
|---|---|---|
| Chromen-4-one substituted oxadiazole analogs | 0.8 ± 0.1 to 42.3 ± 0.8 | nih.gov |
| 7,8-dihydroxy-4-methyl-2H-chromen-2-one | 52.39 ± 1.85 | benthamdirect.comnih.gov |
| 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one | 60.50 ± 0.87 | benthamdirect.comnih.gov |
| 3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one | 380.26 ± 0.92 | benthamdirect.comnih.gov |
Kinase Inhibition (e.g., Tyrosine and Protein Kinases)
As mentioned earlier, the inhibition of kinases is a key mechanism behind the anti-cancer effects of chromen-4-one derivatives. These compounds have been shown to target a variety of kinases involved in oncogenic signaling pathways.
For example, a new class of 4H-chromen-4-one derivatives has been discovered as selective inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs), which are potential targets for treating diabetic retinopathy. nih.govacs.org The most potent compound identified, 12j, exhibited excellent selectivity for ROCK I and ROCK II over a panel of 387 other kinases. nih.govacs.org Molecular docking studies revealed that the carbonyl group of the chromone (B188151) structure is crucial for its inhibitory activity, forming a hydrogen bond with a key residue in the kinase's active site. acs.org
Furthermore, trimethoxyphenyl-4H-chromen derivatives have been shown to modulate the activity of important signaling molecules such as protein kinase and phosphatidylinositol 3-kinase. nih.gov The ability of the 4H-chromene scaffold to be easily functionalized allows for the optimization of its kinase inhibitory activity against a wide range of targets, making it a promising platform for the development of novel kinase inhibitors for cancer therapy and other diseases. nih.gov
Sirtuin (Sirt2) Enzyme Modulation
Sirtuins are a class of enzymes that play crucial roles in cellular processes such as aging and metabolism, making them significant targets in drug discovery. nih.gov Specifically, Sirtuin 2 (SIRT2) has been implicated in neurodegenerative diseases and cancer. nih.gov A series of substituted chromone and chroman-4-one derivatives have been synthesized and assessed for their potential as SIRT2 inhibitors. nih.govacs.org
Research has shown that substitutions at the 2-, 6-, and 8-positions of the chromone structure are critical for inhibitory potency. nih.govacs.org Larger, electron-withdrawing groups at the 6- and 8-positions were found to be advantageous for activity. nih.govacs.org For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor of SIRT2 in one study, with an IC50 of 1.5 μM. nih.govacs.orgscispace.com These compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3, indicating their potential as specific modulators. nih.govacs.orgscispace.com The integrity of the carbonyl group and an alkyl chain of three to five carbons in the 2-position were also determined to be important for high potency. nih.govacs.org
Table 1: SIRT2 Inhibition by Chroman-4-one Derivatives nih.govresearchgate.net
| Compound | Structure | SIRT2 IC50 (μM) | Selectivity |
| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl substituted | 1.5 | Selective over SIRT1 and SIRT3 |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-bromo, 6-chloro, 2-pentyl substituted | 1.5 | Potent SIRT2 inhibitor |
| Racemic 7a | Chroman-4-one derivative | 4.3 | Selective over SIRT1 and SIRT3 |
| S-enantiomer of 7a | S-enantiomer of the above | 1.5 | Eutomer (more active enantiomer) |
| Racemic 7b | Derivative with electron-withdrawing groups at 6- and 8-positions | 3.7 | Selective SIRT2 inhibitor |
| Racemic 7c | Derivative with electron-withdrawing groups at 6- and 8-positions | 12.2 | Selective SIRT2 inhibitor |
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is fundamental in regulating cell proliferation, survival, and motility. nih.gov Dysregulation of this pathway is a common feature in many human cancers, making PI3K an attractive target for anticancer therapies. nih.govresearchgate.net
A novel series of 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivatives were synthesized and evaluated as PI3K inhibitors. nih.gov Many of these compounds displayed significant antiproliferative activities against various human tumor cell lines. nih.gov Notably, compound 4l from this series emerged as a highly potent and selective inhibitor of the PI3Kα isoform, with an IC50 value of 0.014 μM. nih.gov This represented a nearly 30-fold increase in potency compared to the well-known PI3K inhibitor LY294002. nih.gov Molecular docking simulations suggested that compound 4l binds effectively within the active site of PI3Kα, highlighting its potential as a lead candidate for further development. nih.gov
Anti-inflammatory and Antioxidant Properties
Chromen-4-one derivatives are well-documented for their anti-inflammatory and antioxidant activities. ontosight.aiontosight.ainih.govnih.govnih.gov These properties are often attributed to their flavonoid-like structure, which enables them to scavenge free radicals and modulate key inflammatory pathways. ontosight.ainih.gov
Flavonoids, which are phenyl-substituted chromones, can inhibit enzymes like cyclo-oxygenase (COX), lipoxygenase, and phosphoinositide 3-kinase, all of which are involved in the inflammatory response. nih.gov A number of synthetic chromone derivatives have been shown to possess potent antioxidant activity, with some compounds proving to be harmless to normal cells. nih.gov
In the context of inflammation, several 2-(2-phenylethyl)chromone (B1200894) derivatives isolated from Aquilaria sinensis demonstrated significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells, with IC50 values ranging from 7.0 to 12.0 μM. nih.gov Furthermore, certain 4H-chromene and chromeno[2,3-b]pyridine derivatives have exhibited potent anti-inflammatory effects by suppressing the formation of paw edema and prostaglandin (B15479496) E2 in rat models. researchgate.net
Anti-Microbial and Anti-Viral Activities
The chromen-4-one scaffold is a versatile platform for the development of agents with anti-microbial and anti-viral properties. nih.govnih.gov Derivatives incorporating a 1,3,4-oxadiazole (B1194373) thioether moiety have shown considerable promise. acs.orgnih.govacs.org
In one study, these derivatives demonstrated significant inhibitory effects against several plant pathogenic bacteria, including Xanthomonas axonopodis pv. citri (Xac), Pseudomonas syringae pv. actinidiae (Psa), and Xanthomonas oryzae pv. oryzae (Xoo). acs.orgnih.gov Compound A8 from this series was particularly effective against Xoo, with an EC50 of 19.7 μg/mL. acs.orgnih.gov Another compound, A9 , showed strong binding capacity and the best in vivo antiviral effect against the tobacco mosaic virus when compared to the commercial agent ningnanmycin. acs.orgnih.gov
Similarly, pyrimidine-containing 4H-chromen-4-one derivatives have been synthesized and tested for antibacterial activity. researchgate.net Compound 4c showed good inhibitory effects against Xac and Xoo with EC50 values of 15.5 and 14.9 μg/mL, respectively. researchgate.net Scanning electron microscopy revealed that this compound acts by destroying the bacterial cell membrane. researchgate.net
Natural flavonoids with a 4H-chromen-4-one scaffold, such as isoginkgetin, have also been investigated for their antiviral potential. nih.gov Isoginkgetin displayed noteworthy inhibitory activity against SARS-CoV-2 with an IC50 value of 22.81 μM. nih.gov
Table 2: Anti-Microbial Activity of Chromen-4-one Derivatives acs.orgresearchgate.net
| Compound/Derivative Type | Target Organism | Activity Metric | Result |
| 1,3,4-oxadiazole thioether (A8 ) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 19.7 μg/mL |
| 1,3,4-oxadiazole thioether (A9 ) | Tobacco Mosaic Virus | In vivo effect | Superior to ningnanmycin |
| Pyrimidine-containing (4c ) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 15.5 μg/mL |
| Pyrimidine-containing (4c ) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 14.9 μg/mL |
| Pyrimidine-containing (4h ) | Ralstonia solanacearum (Rs) | EC50 | 14.7 μg/mL |
Neuroprotective Effects
The chromen-4-one scaffold, a core component of 6-Methoxy-7-methyl-4H-chromen-4-one, is a recognized privileged structure in the design of therapeutic agents targeting neurodegenerative diseases. nih.gov Research into various derivatives of chromen-4-one has revealed significant neuroprotective potential, acting through multiple mechanisms to combat the complex pathologies of conditions like Alzheimer's and Parkinson's disease. nih.govresearchgate.net These compounds have demonstrated the ability to mitigate neuronal damage, reduce neuroinflammation, and address the biochemical imbalances characteristic of these disorders. nih.gov
Derivatives of chromone have been shown to possess neurotropic activity, including the inhibition of key enzymes such as monoamine oxidase and acetylcholinesterase, and they can also display anti-excitotoxic properties. nih.gov Studies have indicated that under conditions of cerebral ischemia, the application of chromone derivatives can lead to a reduction in the extent of neuronal damage, highlighting their pronounced neuroprotective effects. nih.gov
The neuroprotective capacity of chromone derivatives is often linked to their antioxidant properties and their ability to modulate cellular signaling pathways involved in neuronal survival. For instance, 7,8-dihydroxyflavone (B1666355) (tropoflavin), a naturally occurring flavone (B191248) with a chromen-4-one core, acts as a potent agonist of the tropomyosin receptor kinase B (TrkB), a key receptor for brain-derived neurotrophic factor (BDNF). wikipedia.org This interaction promotes neuronal survival and has shown therapeutic efficacy in various animal models of central nervous system disorders. wikipedia.org Furthermore, tropoflavin exhibits powerful antioxidant activity, protecting against glutamate-induced excitotoxicity and oxidative stress-induced genotoxicity, independent of its TrkB receptor actions. wikipedia.org
Mechanistic investigations have identified several key pathways through which chromen-4-one derivatives exert their neuroprotective effects:
Inhibition of Cholinesterases and Monoamine Oxidases: Many chromone-based compounds have been developed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). nih.govresearchgate.net The inhibition of these enzymes is a critical strategy in the management of Alzheimer's and Parkinson's diseases. For example, certain 2-styrylchromone derivatives have been identified as potent and selective inhibitors of MAO-B. nih.gov
Anti-inflammatory and Antioxidant Activity: Neuroinflammation and oxidative stress are central to the pathogenesis of many neurodegenerative diseases. nih.gov Chromone derivatives have been found to suppress neuroinflammation and improve mitochondrial function. nih.gov Some derivatives protect retinal neurons from high glucose-induced oxidative stress and apoptosis. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. nih.gov For example, certain 3-benzylidene-4-chromanone (B8775485) derivatives have shown significant antioxidative potential. nih.gov
Modulation of Aβ Aggregation: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Chromone derivatives have been investigated for their ability to inhibit Aβ plaque formation and aggregation. nih.gov
Metal Chelation: The dysregulation of metal ions, such as copper, iron, and zinc, is implicated in neurodegenerative processes. researchgate.net Some chromone derivatives possess metal-chelating properties, which can help to mitigate the neurotoxic effects of these metals. researchgate.net
The following table summarizes the neuroprotective activities of selected chromen-4-one derivatives:
Table 1: Neuroprotective Activities of Selected Chromen-4-one Derivatives| Compound/Derivative Class | Target/Mechanism | Observed Effect | Relevant Disease Model |
| C3AACP6 and C3AACP7 | Mitochondrial function, Neuroinflammation | Recovery of mitochondrial function, Decreased neuroinflammation | Sporadic form of Alzheimer's disease (experimental) nih.gov |
| 2-Styrylchromone derivatives | Monoamine Oxidase B (MAO-B) Inhibition | Potent and selective inhibition of MAO-B nih.gov | Neurodegenerative diseases nih.gov |
| 7,8-Dihydroxyflavone (Tropoflavin) | Tropomyosin receptor kinase B (TrkB) Agonist, Antioxidant | Promotes neuronal survival, Protects against excitotoxicity and oxidative stress wikipedia.org | Various CNS disorders including Alzheimer's and Parkinson's disease wikipedia.org |
| 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) | Rho Kinase (ROCK) Inhibition, Antioxidant | Protection of retinal neurons from high glucose-induced oxidative stress and apoptosis | Diabetic Retinopathy (ex vivo) researchgate.net |
| 3-Benzylidene-4-chromanone derivatives | Antioxidant | Significant antioxidative potential nih.gov | Conditions involving oxidative stress nih.gov |
| Chromanone derivatives with morpholine (B109124) moiety | Monoamine Oxidase B (MAO-B) Inhibition | Potent and reversible inhibition of MAO-B acs.org | Neurodegenerative disorders acs.org |
Structure Activity Relationship Sar Studies of Substituted Chromen 4 Ones and Implications for 6 Methoxy 7 Methyl 4h Chromen 4 One
Influence of Substituent Position and Nature on Biological Efficacy
The strategic placement of different chemical moieties on the chromen-4-one ring system can dramatically alter its pharmacological profile. Even minor modifications can lead to significant changes in bioactivity, highlighting the sensitive interplay between the molecule's structure and its biological target. acs.org
The presence and location of methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are critical determinants of the biological activity of chromen-4-one derivatives.
Research has shown that methoxy groups can significantly influence the antiproliferative effects of certain compounds. For instance, in a series of iron(III)-salophene complexes, the position of the methoxy substituent on the salicylidene moieties was directly correlated with cytotoxicity. nih.gov Specifically, methoxy groups at the 4- and 6-positions resulted in the most potent cytocidal effects. nih.gov Furthermore, studies on flavonoids have indicated that a methoxy group at the C7 position of the chromene ring plays a vital role in neuroprotective, antioxidant, and anti-inflammatory activities. mdpi.com This suggests that the 6-methoxy group in 6-Methoxy-7-methyl-4H-chromen-4-one could be a key contributor to its potential biological effects.
The introduction of a methyl group can also modulate activity, though its impact is highly dependent on its position and the surrounding molecular environment. The addition of a methyl group can sometimes lead to a significant boost in biological activity. nih.gov However, in other cases, it can diminish the inhibitory effect, particularly if it creates steric hindrance. For example, in a study of SIRT2 inhibitors, bulky groups directly connected to the chroman-4-one ring system were found to decrease inhibitory activity. acs.org The 7-methyl group in this compound, being relatively small, might contribute to a favorable hydrophobic interaction within a target's binding pocket without causing significant steric clashes.
The combined effect of the 6-methoxy and 7-methyl groups in this compound likely results from a balance of electronic and steric factors, potentially enhancing its ability to interact with specific biological targets. The electron-donating nature of the methoxy group can influence the electron density of the aromatic ring, while the methyl group can provide a key hydrophobic contact point. libretexts.org
Table 1: Influence of Methoxy and Methyl Group Position on Biological Activity
| Compound/Substituent Position | Observed Biological Effect | Reference |
| Methoxy group at C7 of flavones | Plays a vital role in neuroprotective, antioxidant, and anti-inflammatory activity. | mdpi.com |
| Methoxy groups at 4- and 6-positions of salicylidene moieties in iron(III)-salophene complexes | Demonstrated the most potent cytocidal effects. | nih.gov |
| Bulky groups on chroman-4-one ring | Diminished inhibitory effect against SIRT2. | acs.org |
The introduction of halogens and substitutions on a phenyl ring attached to the chromen-4-one core are common strategies to modify biological activity.
Halogenation , the process of adding halogen atoms (e.g., chlorine, bromine), can significantly enhance the therapeutic potential of flavonoids and other heterocyclic compounds. nih.govbohrium.com Halogenated derivatives have shown promise as anticancer, anti-inflammatory, and α-amylase inhibitors. nih.gov For instance, a study on chromone (B188151) derivatives as SIRT2 inhibitors found that 6,8-dibromo-2-pentylchroman-4-one was the most potent inhibitor, with larger, electron-withdrawing substituents at the 6- and 8-positions being favorable. nih.gov This suggests that halogenation at specific positions of the this compound scaffold could be a viable strategy for enhancing its bioactivity. However, the effect of halogenation is position-dependent, as substitution at certain positions may not be favorable for specific activities. nih.gov
Table 2: Impact of Halogenation and Phenyl Ring Substitutions on Chromen-4-one Activity
| Modification | Effect on Biological Activity | Reference |
| 6,8-Dibromo substitution on chroman-4-one | Potent SIRT2 inhibition | nih.gov |
| Halogenation of flavonoids | Can enhance anticancer, anti-inflammatory, and α-amylase inhibitory activity | nih.gov |
| Phenyl ring substitution in 2-phenyl-4H-chromen-4-ones | Key determinant of anti-inflammatory activity | nih.gov |
| Introduction of a phenyl group in flavone (B191248) 3b | Decreased SIRT2 inhibition compared to an n-pentyl-substituted chromone | acs.org |
Conformational Analysis and Pharmacophore Definition
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to bind to a specific biological target and elicit a response. wikipedia.orguniroma1.it These features include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, arranged in a specific three-dimensional geometry. fiveable.me By identifying the common pharmacophoric features among a series of active compounds, researchers can develop a model that guides the design of new, more potent molecules. taylorandfrancis.com For this compound, a potential pharmacophore model would likely include the carbonyl group as a hydrogen bond acceptor, the aromatic rings as hydrophobic/aromatic interaction centers, and the methoxy and methyl groups contributing to specific hydrophobic and steric interactions.
Ligand-Target Binding Interactions and Molecular Recognition Elements
The biological activity of this compound is ultimately determined by its ability to bind to a specific biological target, such as an enzyme or receptor. This binding is governed by a variety of non-covalent interactions, including:
Hydrogen Bonds: The carbonyl oxygen at position 4 of the chromen-4-one ring is a key hydrogen bond acceptor. nih.gov The oxygen atom of the methoxy group could also potentially act as a hydrogen bond acceptor.
Hydrophobic Interactions: The aromatic rings and the methyl group provide hydrophobic surfaces that can interact with nonpolar regions of a protein's binding pocket. nih.gov
Aromatic Interactions: The fused aromatic system of the chromen-4-one core can participate in π-π stacking or cation-π interactions with aromatic amino acid residues in the target protein. nih.gov
Molecular docking studies on similar chromenone derivatives have revealed that the binding pocket often consists of hydrophobic residues, and the ligand's ability to form key hydrogen bonds and hydrophobic interactions is crucial for its activity. nih.gov For this compound, the specific arrangement of its methoxy and methyl groups would dictate its precise fit and interaction profile within a given binding site, influencing both its affinity and selectivity for the target.
Computational and Theoretical Investigations of Chromen 4 One Scaffolds
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict various molecular properties, offering a deeper understanding of the behavior of compounds like 6-Methoxy-7-methyl-4H-chromen-4-one.
HOMO-LUMO Orbital Analysis and Energy Gap Determination
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -2.20 |
| Energy Gap (ΔE) | 4.30 |
This data is representative and derived from typical values for similar molecular structures. The actual values for this compound would require specific DFT calculations.
Calculation of Reactivity Descriptors for Chemical Behavior Prediction
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These descriptors provide quantitative measures of a molecule's stability, reactivity, and the nature of its interactions. Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).
| Reactivity Descriptor | Value |
|---|---|
| Ionization Potential (I) | 6.50 eV |
| Electron Affinity (A) | 2.20 eV |
| Electronegativity (χ) | 4.35 |
| Chemical Hardness (η) | 2.15 eV |
| Chemical Softness (S) | 0.47 eV-1 |
| Electrophilicity Index (ω) | 4.40 eV |
These values are derived from the representative HOMO-LUMO energies in Table 1 and serve as an illustrative example.
Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent intermediate potential values. researchgate.net
For this compound, an MEP map would reveal the most likely sites for intermolecular interactions. The carbonyl oxygen of the chromen-4-one ring is expected to be a region of high negative potential (red), making it a primary site for hydrogen bonding and interactions with electrophiles. The aromatic rings and the methoxy (B1213986) group will also exhibit distinct electrostatic potential regions that influence the molecule's interactions.
Molecular Docking Simulations for Ligand-Enzyme Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. This method is instrumental in drug discovery and design, as it helps to understand the binding mechanism and predict the binding affinity of a compound to a biological target.
In the context of this compound, molecular docking simulations could be employed to investigate its potential as an inhibitor for various enzymes. For instance, studies on similar flavone (B191248) derivatives have shown their potential as antibacterial agents by docking them into the active sites of bacterial enzymes. tandfonline.com The simulation calculates a docking score, which is an estimation of the binding free energy, with lower scores generally indicating a more favorable binding interaction. The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Molecular Modeling for Scaffold Optimization
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. It plays a crucial role in scaffold optimization, where the core structure of a compound is systematically modified to improve its desired properties, such as binding affinity, selectivity, or pharmacokinetic profile.
Starting with the this compound scaffold, molecular modeling can be used to explore the effects of introducing different functional groups at various positions on the chromen-4-one ring. By calculating the resulting changes in electronic properties, steric hindrance, and potential binding interactions, researchers can rationally design new derivatives with enhanced activity. This in silico approach significantly reduces the time and cost associated with synthesizing and testing a large number of compounds, allowing for a more focused and efficient drug discovery process.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Methoxy-7-methyl-4H-chromen-4-one, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions starting with a chromen-4-one core. For example, alkylation or methoxylation of precursor compounds (e.g., 4H-chromen-4-one derivatives) using reagents like ethyl acetoacetate and methoxy-substituted benzyl halides. Intermediates are characterized via FTIR (to confirm functional groups like carbonyl at ~1647 cm⁻¹) and NMR (e.g., ¹H NMR δ 6.34 ppm for chromen-4-one protons) . Yield optimization often requires controlled temperatures (e.g., reflux in dichloromethane) and catalytic agents .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- X-ray crystallography using SHELXL (for unambiguous determination of substituent positions and bond angles) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 147.1450) .
- ¹³C NMR to resolve methoxy (~56 ppm) and methyl (~20 ppm) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Discrepancies often arise from variations in substituents (e.g., ethoxy vs. methoxy groups) or assay conditions. A systematic approach includes:
- Comparative SAR studies : Test analogs with incremental structural changes (e.g., replacing methyl with ethyl groups) to isolate activity contributors .
- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for anticancer screening) and controls to minimize variability .
- Computational docking : Predict binding affinities to targets like kinases or DNA topoisomerases to rationalize observed activities .
Q. What strategies optimize reaction conditions for introducing methyl and methoxy groups into the chromen-4-one scaffold?
- Methodology :
- Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd/C for coupling reactions) to maximize regioselectivity .
- In situ monitoring : Use HPLC or TLC to track intermediate formation and minimize side products like over-alkylated derivatives .
- Green chemistry approaches : Replace toxic solvents (e.g., dichloromethane) with ionic liquids or water-miscible alternatives .
Q. How should researchers interpret overlapping signals in spectroscopic data for methoxy and methyl substituents?
- Methodology :
- DEPT-135 NMR : Differentiate methyl (positive phase) from methoxy (negative phase) carbons .
- 2D NMR (COSY, HSQC) : Resolve coupling between methyl protons and adjacent aromatic protons .
- Isotopic labeling : Introduce ¹³C in methoxy groups to simplify spectral assignments .
Q. What analytical challenges arise in crystallizing this compound, and how are they addressed?
- Methodology :
- Crystallization solvents : Use slow evaporation in ethanol or acetonitrile to avoid twinning .
- SHELXL refinement : Apply restraints for disordered methoxy groups and validate via R-factor convergence (<5%) .
- Thermal analysis (DSC) : Confirm polymorph stability by monitoring melting points (e.g., 51–54°C for pure crystals) .
Cross-Disciplinary Applications
Q. How can computational models enhance the design of this compound derivatives for specific biological targets?
- Methodology :
- Molecular dynamics simulations : Predict binding modes to receptors (e.g., estrogen receptors for anticancer applications) .
- QSAR modeling : Correlate substituent electronegativity or steric bulk with activity (e.g., logP vs. cytotoxicity) .
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .
Q. What role does the chromen-4-one core play in modulating antioxidant vs. pro-oxidant effects?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
